molecular formula C17H21NO2S B2594264 (5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 477856-75-0

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2594264
CAS No.: 477856-75-0
M. Wt: 303.42
InChI Key: VJHWRTCJCQPZEW-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(4-Heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-heptylphenyl substituent attached via a methylidene group at the 5-position of the heterocyclic core. The (5Z) configuration denotes the stereochemistry of the exocyclic double bond, which influences molecular geometry and biological interactions. TZDs are renowned for their diverse pharmacological applications, including antidiabetic, anticancer, and antifungal activities, often modulated by substituent modifications .

Properties

IUPAC Name

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(19)18-17(20)21-15/h8-12H,2-7H2,1H3,(H,18,19,20)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWRTCJCQPZEW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-heptylbenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptylphenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The biological and physicochemical properties of TZD derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural Features of Selected TZD Analogues
Compound Name Core Structure Substituent at 5-Position Additional Modifications Key Features
Target Compound Thiazolidine-2,4-dione 4-Heptylphenyl None Long alkyl chain enhances lipophilicity; potential for membrane penetration
L-173 () Thiazolidine-2,4-dione 4-Chlorophenyl 3-(2-{4-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl) Complex substituents improve antifungal activity; cyclodextrin complexes enhance solubility
Compound 5h () Thiazolidine-4-one 3,4-Dimethoxybenzylidene 2-(Thiophen-1-yl) Electron-donating methoxy groups alter electronic density; thiophene enhances π-π interactions
Compound IIId () Thiazolidine-2,4-dione 5-Bromo-1H-indol-3-yl None Bromoindole moiety confers potential anticancer activity via DNA intercalation
Compound 7g () Thiazolidine-2,4-dione 1-(4-Nitrobenzyl)-1H-indol-3-yl 3-Phenethyl Nitro and indole groups enhance redox activity; phenethyl chain improves receptor binding

Physicochemical Properties

  • Solubility: L-173 exhibits pH-dependent solubility (pH 1.2–7.4), with cyclodextrin complexes improving bioavailability . In contrast, the target compound’s 4-heptylphenyl group likely reduces aqueous solubility due to high lipophilicity, necessitating formulation strategies like nanoencapsulation.
  • Thermodynamic Stability : The (5Z) configuration in all analogues stabilizes the planar geometry, critical for intermolecular interactions (e.g., π-stacking with biological targets) .

Biological Activity

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione (TZD) class, known for its potential biological activities, particularly in the context of metabolic diseases such as diabetes. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NO2S
  • Molecular Weight : 303.42 g/mol
  • IUPAC Name : this compound

The structure of this compound features a thiazolidine ring which is significant for its biological activity. The heptylphenyl substitution may influence its pharmacological properties compared to other TZD derivatives.

Antidiabetic Potential

Given the established role of TZDs in diabetes management, this compound could potentially serve as an insulin sensitizer. However, empirical data regarding its efficacy and safety profile remains sparse.

Comparative Analysis with Other TZDs

Compound NameMolecular FormulaMechanism of ActionClinical Use
PioglitazoneC19H20N2O3SPPARγ AgonistType 2 Diabetes
RosiglitazoneC18H19N3O3SPPARγ AgonistType 2 Diabetes
TroglitazoneC17H16N2O3SPPARγ AgonistWithdrawn due to safety concerns
This compound C17H21NO2S Potential PPARγ Agonist Under investigation

Case Studies and Research Findings

While direct studies on this compound are lacking in the literature, related compounds have been investigated for their anticancer and antimicrobial properties. For instance:

  • Anticancer Activity : Some thiazolidinediones have shown promise in inducing apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Research indicates that modifications in the thiazolidinedione structure can enhance these effects.
    • A study on similar compounds demonstrated that certain thiazolidinediones could inhibit human topoisomerases I and II, leading to cancer cell death via apoptosis .
  • Antimicrobial Properties : Compounds within the TZD class have also been evaluated for their antimicrobial activity. The presence of various substituents can significantly affect their efficacy against different pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via Schiff base formation between 4-heptylbenzaldehyde and thiazolidine-2,4-dione precursors. Key steps include (i) condensation under acidic or basic conditions (e.g., ethanol with catalytic piperidine) and (ii) cyclization. Optimization involves adjusting solvent polarity (DMF or acetic acid), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Sodium acetate is often used to buffer the reaction medium, enhancing cyclization efficiency .

Q. How is the structural configuration of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons).
  • IR : Stretching vibrations at 1720–1740 cm1^{-1} (C=O) and 1580–1600 cm1^{-1} (C=N) confirm the thiazolidine-2,4-dione core.
  • UV-Vis : Conjugation between the arylidene group and the heterocycle results in absorption maxima at 300–350 nm .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial activity of thiazolidine-2,4-dione derivatives?

  • Methodology :

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Agar diffusion to assess zone of inhibition.
  • Resazurin-based assays for fungal strains (e.g., Candida albicans). Positive controls include ciprofloxacin and fluconazole. Activity is often correlated with electron-withdrawing substituents (e.g., halogens) on the arylidene group .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions relevant to enzyme inhibition.
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., sulfur in the thiazolidine ring) for covalent bonding with biological targets.
  • Thermodynamic stability : Gibbs free energy of formation confirms synthetic feasibility .

Q. What strategies resolve contradictions in biological activity data across different substituted thiazolidine-2,4-dione analogs?

  • Methodology :

  • SAR Studies : Systematic variation of substituents (e.g., 4-heptyl vs. 4-methoxy groups) reveals steric and electronic effects on activity.
  • Meta-analysis : Cross-referencing cytotoxicity (e.g., IC50_{50} in MTT assays) with logP values to assess bioavailability trade-offs.
  • Crystallographic Overlays : Comparing binding modes of active/inactive analogs in enzyme active sites (e.g., hemoglobin subunits) .

Q. How can X-ray crystallography and molecular docking studies elucidate the interaction between this compound and enzyme targets like hemoglobin subunits?

  • Methodology :

  • X-ray Crystallography : Resolves the Z-configuration of the benzylidene group and hydrogen-bonding interactions (e.g., O–H···S with hemoglobin β-subunit residues).
  • Docking (AutoDock Vina) : Simulates binding poses using grid boxes centered on heme pockets. Scoring functions (ΔG ~ −9.0 kcal/mol) prioritize compounds with halogen interactions (e.g., Iodine in 4-hydroxy-3-iodophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.